S-Nicotine-5-carboxaldehyde

Description

BenchChem offers high-quality S-Nicotine-5-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Nicotine-5-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

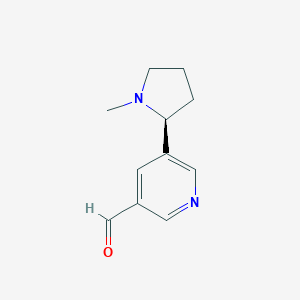

Structure

3D Structure

Properties

IUPAC Name |

5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEQTJXXUQPCGD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471028 | |

| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852238-97-2 | |

| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-Nicotine-5-carboxaldehyde molecular structure and properties

An In-Depth Technical Guide to S-Nicotine-5-carboxaldehyde: Structure, Properties, Synthesis, and Applications

Introduction

S-Nicotine-5-carboxaldehyde is a significant analog of (S)-Nicotine, the primary psychoactive alkaloid in tobacco.[1][2] Distinguished by the addition of a carboxaldehyde group at the 5-position of the pyridine ring, this compound serves as a valuable and specialized tool for researchers in neuropharmacology, medicinal chemistry, and drug development. Its structural modification from the parent nicotine molecule provides a unique chemical handle and alters its electronic properties, making it an important ligand for probing the structure and function of nicotinic acetylcholine receptors (nAChRs).[3]

These receptors are critical ligand-gated ion channels involved in a wide array of physiological and pathological processes, including cognitive function, memory, and the progression of neurological disorders such as Alzheimer's and Parkinson's disease.[4] This guide offers a comprehensive technical overview of S-Nicotine-5-carboxaldehyde, detailing its molecular structure, physicochemical and spectroscopic properties, a validated synthetic protocol, and its applications as a research tool, designed for professionals engaged in advanced scientific research.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of S-Nicotine-5-carboxaldehyde is fundamental to its application in experimental settings. These properties dictate its solubility, stability, and interaction with biological targets.

Molecular Structure

The structure of S-Nicotine-5-carboxaldehyde consists of a pyridine ring linked at the 3-position to the 2-position of an N-methylpyrrolidine ring. The key modifications are the stereospecificity at the C2 position of the pyrrolidine ring, which is in the (S)-configuration identical to naturally occurring nicotine, and the presence of a formyl (carboxaldehyde) group at the 5-position of the pyridine ring.[3]

Caption: Workflow for the synthesis of S-Nicotine-5-carboxaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a published synthetic route and provides a clear, step-by-step methodology. [5] Objective: To synthesize S-Nicotine-5-carboxaldehyde via dehydrogenation of its dihydropyridine precursor.

Materials:

-

(S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde (precursor)

-

Elemental Sulfur (S)

-

Toluene

-

Celite

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Standard reflux apparatus, filtration equipment, and rotary evaporator

-

RPLC system with silica gel column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the precursor, (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde (1.0 eq), and elemental sulfur (1.0 eq) in toluene.

-

Dehydrogenation: Heat the solution to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Scientific Rationale: Refluxing in toluene provides the necessary thermal energy to overcome the activation barrier for the sulfur-mediated dehydrogenation, which converts the dihydropyridine ring into an aromatic pyridine ring. Sulfur acts as the hydrogen acceptor in this process.

-

-

Workup: After 24 hours, cool the reaction mixture to room temperature. Filter the solution through a pad of Celite to remove solid sulfur residues.

-

Scientific Rationale: Celite is a diatomaceous earth that forms a fine filter bed, effectively removing particulate matter without adsorbing the desired product.

-

-

Solvent Removal: Evaporate the toluene solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude material.

-

Purification: Purify the crude residue by Reverse-Phase Liquid Chromatography (RPLC) using a silica gel column. Elute with a gradient starting from 5% ethyl acetate in hexanes, gradually increasing the polarity to pure ethyl acetate.

-

Scientific Rationale: RPLC is chosen to separate the moderately polar product from non-polar impurities and any remaining starting material. The gradient elution ensures efficient separation and recovery of the final product.

-

-

Final Product: Collect the fractions containing the pure product and evaporate the solvent to afford S-Nicotine-5-carboxaldehyde as a clear oil (reported yield: 83%). [5]

Part 4: Applications in Research and Drug Development

The unique structure of S-Nicotine-5-carboxaldehyde makes it a versatile tool for probing the pharmacology of nAChRs and as a building block for novel chemical entities.

Modulator of Nicotinic Acetylcholine Receptors (nAChRs)

As an analog of nicotine, the primary application of this compound is in the study of nAChRs. [3]The introduction of an electron-withdrawing aldehyde group at the 5-position of the pyridine ring can significantly alter the molecule's interaction with the receptor binding pocket.

-

Probing Receptor Binding: The pyridine ring of nicotine is known to form a critical cation-π interaction with a tryptophan residue in the nAChR binding site. The aldehyde group modifies the electronic distribution of the ring, which can be used to study the sensitivity and nature of this interaction.

-

Structure-Activity Relationship (SAR) Studies: By comparing the binding affinity and functional activity of S-Nicotine-5-carboxaldehyde to that of nicotine and other analogs, researchers can build detailed SAR models. This knowledge is essential for designing novel nAChR agonists or antagonists with improved subtype selectivity and therapeutic profiles for treating CNS disorders. [4]

Precursor for Novel Nicotinoid Derivatives

The aldehyde functional group is a chemically versatile handle, allowing for a wide range of subsequent modifications. This makes S-Nicotine-5-carboxaldehyde a valuable synthetic intermediate.

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, creating a potential attachment point for linkers or other functional groups.

-

Reduction: Reduction of the aldehyde yields a primary alcohol, another useful functional group for further derivatization.

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form new C-N bonds, enabling the synthesis of a diverse library of novel nicotine analogs for screening and lead discovery.

Caption: A typical research workflow utilizing S-Nicotine-5-carboxaldehyde.

Conclusion

S-Nicotine-5-carboxaldehyde represents a pivotal molecule for the scientific community focused on nicotinic acetylcholine receptors. Its well-defined structure, confirmed by comprehensive spectroscopic data, and its accessible synthetic pathway make it a reliable research tool. The presence of the reactive carboxaldehyde group not only provides a means to probe the electronic requirements of the nAChR binding site but also serves as a versatile anchor for the development of next-generation chemical probes and potential therapeutic leads. This guide provides the foundational technical knowledge required for researchers to confidently incorporate S-Nicotine-5-carboxaldehyde into their experimental designs, paving the way for new discoveries in the complex field of neuropharmacology.

References

-

Title: Efficient Method of (S)-Nicotine Synthesis Source: MDPI URL: [Link]

-

Title: Total enantioselective synthesis of (S)-Nicotine Source: unice.fr (Course Material) URL: [Link]

-

Title: A Novel Approach for the Synthesis of (R) and (S)-Nicotine Source: Scientific Research Publishing (SCIRP) URL: [Link]

-

Title: A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues Source: PMC, National Institutes of Health URL: [Link]

-

Title: (-)-Nicotine Source: CAS Common Chemistry URL: [Link]

-

Title: Pyridine-3-carbaldehyde Source: Wikipedia URL: [Link]

-

Title: Molecular structure of (S)-(−)-nicotine (A) and (R)-(+)-nicotine (B) and (S)-(−)-nornicotine (C). Source: ResearchGate URL: [Link]

-

Title: Nicotine Source: PubChem, National Institutes of Health URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-(-)-Nicotine-5-carboxaldehyde | LGC Standards [lgcstandards.com]

- 4. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-NICOTINE-5-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the First Synthesis of (S)-Nicotine-5-carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the first documented synthesis of (S)-Nicotine-5-carboxaldehyde, a significant derivative of the naturally occurring alkaloid, (S)-nicotine. The synthesis is presented within the context of the broader field of medicinal chemistry, specifically the development of novel ligands for nicotinic acetylcholine receptors (nAChRs). This document details the strategic considerations underpinning the synthetic route, provides a step-by-step experimental protocol for the key chemical transformations, and includes a thorough characterization of the final compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both a historical perspective and practical insights into the preparation of this important nicotine analog.

Introduction: The Quest for Novel nAChR Ligands

(S)-nicotine, the primary psychoactive component of tobacco, exerts its physiological effects through its interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to a wide range of neurological processes, and their modulation has been identified as a promising therapeutic strategy for various central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.

The development of novel nAChR ligands with improved selectivity and therapeutic profiles is a central goal in medicinal chemistry. A key strategy in this endeavor is the synthesis of nicotine analogs bearing modifications to the pyridine ring. The introduction of functional groups, such as a carboxaldehyde at the 5-position, can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced receptor affinity and subtype selectivity. (S)-Nicotine-5-carboxaldehyde, therefore, represents a valuable scaffold for the development of new therapeutic agents. This guide focuses on the first reported synthetic route to this compound, a significant step in the exploration of the structure-activity relationships of 5-substituted nicotine analogs.

Synthetic Strategy and Retrosynthetic Analysis

The first documented synthesis of (S)-Nicotine-5-carboxaldehyde did not originate from (S)-nicotine itself, but rather from a strategically designed precursor. The core challenge in synthesizing 5-substituted nicotine analogs lies in the selective functionalization of the pyridine ring, which can be susceptible to multiple side reactions.

The chosen synthetic approach circumvents these difficulties by constructing the substituted pyridine ring in the final step of the synthesis. The key precursor identified for this route is (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde. This dihydropyridine intermediate contains the complete carbon skeleton and the desired aldehyde functionality. The final step, therefore, is a dehydrogenation (aromatization) reaction to form the stable pyridine ring.

Retrosynthetic Analysis Diagram:

Caption: Retrosynthetic analysis of (S)-Nicotine-5-carboxaldehyde.

The First Synthesis: A Detailed Protocol

The first reported synthesis of (S)-Nicotine-5-carboxaldehyde was disclosed in a 2005 patent filing. The procedure involves the aromatization of a dihydropyridine precursor using elemental sulfur.

Synthesis of the Dihydropyridine Precursor

While the primary source document does not provide a detailed experimental protocol for the synthesis of the starting material, (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde, analogous syntheses in the chemical literature suggest a multi-step sequence likely involving the condensation of a suitable enamine derived from (S)-N-methylpyrrolidine with an appropriate aldehyde and a source of ammonia, followed by the introduction of the formyl group.

Final Aromatization Step: (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde to (S)-Nicotine-5-carboxaldehyde

The crucial final step of the synthesis is the dehydrogenation of the dihydropyridine ring to form the aromatic pyridine system. The inventors employed a classical method using elemental sulfur at elevated temperatures.

Reaction Scheme:

(S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde + S --(Reflux, Toluene)--> (S)-Nicotine-5-carboxaldehyde

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of (S)-Nicotine-5-carboxaldehyde.

Step-by-Step Protocol:

-

A solution of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde (0.011 g, 0.044 mmol) and elemental sulfur (0.0015 g, 0.044 mmol) in 2 mL of toluene was prepared in a suitable reaction vessel equipped with a condenser.[1]

-

The reaction mixture was heated to reflux and maintained at this temperature for 24 hours.[1]

-

After cooling to room temperature, the mixture was filtered through a pad of Celite to remove any insoluble material.[1]

-

The solvent was removed from the filtrate under reduced pressure.[1]

-

The crude material was purified by reversed-phase liquid chromatography (RPLC) using a silica gel stationary phase and a mobile phase gradient starting with 5% ethyl acetate in hexanes, then transitioning to 100% ethyl acetate.[1]

-

This afforded 0.007 g (an 83% yield) of (S)-5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde as a clear oil.[1]

Expert Insights on the Experimental Design:

-

Choice of Aromatizing Agent: Elemental sulfur is a well-established, albeit classical, reagent for the dehydrogenation of dihydropyridines. It is inexpensive and effective, though modern syntheses might employ milder reagents such as manganese dioxide or palladium on carbon with a suitable hydrogen acceptor.

-

Solvent and Temperature: Toluene is a common high-boiling solvent suitable for reflux conditions, ensuring the reaction proceeds at a reasonable rate.

-

Purification: The use of RPLC is a standard and effective method for purifying polar organic compounds like the target aldehyde from non-polar impurities and residual starting materials.

Characterization of (S)-Nicotine-5-carboxaldehyde

Comprehensive spectroscopic and physical data were collected to confirm the structure and purity of the synthesized (S)-Nicotine-5-carboxaldehyde.[1]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | Clear Oil |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Yield | 83% |

| Specific Rotation | [α]²³_D = -92 (c=0.2, CH₂Cl₂) |

| Infrared (IR) | 2950, 1586, 1370, 1120 cm⁻¹ |

| HRMS (M+H)⁺ | Calculated: 191.1184, Found: 191.1182 |

Table 2: NMR Spectroscopic Data (in CDCl₃)

| ¹H NMR (300 MHz) | ¹³C NMR (100 MHz) |

| δ 10.13-10.12 (m, 1H) | δ 191.26 |

| δ 8.97-8.96 (m, 1H) | δ 154.81 |

| δ 8.79 (s, 1H) | δ 150.91 |

| δ 8.18 (s, 1H) | δ 135.13 |

| δ 3.30-3.20 (m, 2H) | δ 131.69 |

| δ 2.38-1.67 (m, 4H) | δ 68.53 |

| δ 57.19 | |

| δ 40.64 | |

| δ 35.66 | |

| δ 23.02 |

Mechanistic Insights Diagram:

Caption: Simplified mechanism of sulfur-mediated aromatization.

Conclusion and Future Perspectives

The first documented synthesis of (S)-Nicotine-5-carboxaldehyde represents a key development in the field of nicotinic acetylcholine receptor research. The synthetic route, culminating in a sulfur-mediated aromatization, provides a viable method for accessing this important nicotine analog. The availability of (S)-Nicotine-5-carboxaldehyde opens up avenues for further chemical modifications of the aldehyde group, enabling the creation of a diverse library of 5-substituted nicotine derivatives. These new compounds can be invaluable tools for probing the structure and function of nAChRs and may ultimately lead to the discovery of novel therapeutic agents for a range of neurological disorders. Future work in this area could focus on developing more efficient and environmentally benign methods for the synthesis of this and related compounds, as well as comprehensive pharmacological evaluation of their activity at various nAChR subtypes.

References

Sources

An In-depth Technical Guide on S-Nicotine-5-carboxaldehyde as a Nicotine Analog

Abstract

This technical guide provides a comprehensive overview of S-Nicotine-5-carboxaldehyde, a significant analog of nicotine. It is intended for researchers, scientists, and professionals in drug development. This document delves into the synthesis, physicochemical properties, and pharmacological profile of S-Nicotine-5-carboxaldehyde, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols for receptor binding and functional assays are provided to facilitate further research and application. Furthermore, this guide explores the metabolism and toxicological aspects of this compound, offering a comparative perspective with nicotine. The information presented herein is grounded in authoritative scientific literature, ensuring technical accuracy and reliability.

Introduction

Nicotine, the primary psychoactive component in tobacco, exerts its effects through complex interactions with neuronal nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are implicated in a wide range of physiological processes and are significant targets for therapeutic intervention in various neurological disorders.[2][3] The development of nicotine analogs is a crucial area of research, aimed at creating compounds with improved selectivity for specific nAChR subtypes, thereby enhancing therapeutic benefits while minimizing adverse effects.[2]

S-Nicotine-5-carboxaldehyde, a derivative of S-nicotine, has emerged as a valuable tool in the study of nAChR pharmacology.[4] Its structural similarity to nicotine, coupled with the introduction of a carboxaldehyde group at the 5-position of the pyridine ring, provides a unique pharmacological profile. This guide aims to provide an in-depth technical resource on S-Nicotine-5-carboxaldehyde, covering its synthesis, chemical characteristics, biological activity, and the experimental methodologies used to evaluate its function.

Synthesis and Physicochemical Properties

The synthesis of S-Nicotine-5-carboxaldehyde is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity.

Synthetic Pathway

A common synthetic route involves the modification of S-nicotine or the construction of the molecule from simpler precursors. One documented method involves the reaction of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde with elemental sulfur in toluene, which is then refluxed.[5] Purification is typically achieved through techniques such as reversed-phase liquid chromatography.[5]

Another general approach to synthesizing nicotine analogs involves the creation of diastereomeric salts for the separation of enantiomers, followed by methylation to yield the final product.[6] Enantioselective synthesis methods have also been developed to produce specific isomers of nicotine and its derivatives.

Physicochemical Data Summary

The key physicochemical properties of S-Nicotine-5-carboxaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 852238-97-2 | [4][7] |

| Molecular Formula | C11H14N2O | [4][7] |

| Molecular Weight | 190.24 g/mol | [4][7] |

| Accurate Mass | 190.1106 | [4] |

| Appearance | Clear oil | [5] |

| Storage Temperature | -20°C | [4] |

| SMILES | CN1CCC[C@H]1c2cncc(C=O)c2 | [4] |

| InChI | InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1 | [4] |

Pharmacology: Interaction with Nicotinic Acetylcholine Receptors

The primary pharmacological action of S-Nicotine-5-carboxaldehyde is its modulation of nicotinic acetylcholine receptors.[4] nAChRs are pentameric ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[8]

Mechanism of Action

Like nicotine, S-Nicotine-5-carboxaldehyde is expected to act as an agonist at various nAChR subtypes. The binding of an agonist to the receptor's orthosteric site, located at the interface between two subunits, triggers a conformational change that opens the ion channel.[8][9] This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and subsequent neuronal excitation.[10] The specific subunit composition of the nAChR determines its pharmacological and biophysical properties, including its affinity for different ligands.[9] The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain.[1][11]

Signaling Pathway Visualization

The following diagram illustrates the general signaling pathway initiated by the binding of a nicotinic agonist to an nAChR.

Caption: Workflow for the pharmacological evaluation of a nicotine analog.

Metabolism and Toxicology

Understanding the metabolic fate and toxicological profile of S-Nicotine-5-carboxaldehyde is critical for its development as a research tool or therapeutic agent.

Metabolic Pathways

The metabolism of nicotine is complex, primarily occurring in the liver and involving several cytochrome P450 enzymes, with CYP2A6 being the most significant. [12][13]The major metabolic pathway is the conversion of nicotine to cotinine. [12]Other pathways include N-oxidation and glucuronidation. [14] The introduction of the carboxaldehyde group in S-Nicotine-5-carboxaldehyde is likely to influence its metabolism. Aldehyde dehydrogenases could potentially oxidize the aldehyde to a carboxylic acid. [15]The metabolic stability and the profile of metabolites would need to be determined experimentally, for instance, by incubating the compound with liver microsomes and analyzing the products by mass spectrometry. [16]

Toxicological Profile

Nicotine itself is acutely toxic, with a lethal dose in humans estimated to be in the range of 6.5–13 mg/kg body weight. [17]The toxicity of nicotine analogs can vary significantly. Some impurities and degradants found in tobacco products, such as myosmine and anatabine, have raised toxicological concerns. [18]The toxicity of S-Nicotine-5-carboxaldehyde would need to be thoroughly evaluated. Initial in vitro cytotoxicity assays, followed by in vivo studies in animal models, would be necessary to establish a safety profile.

Comparative Data: Nicotine vs. S-Nicotine-5-carboxaldehyde

The following table provides a hypothetical comparison to highlight key parameters that would be investigated.

| Parameter | Nicotine | S-Nicotine-5-carboxaldehyde |

| Primary Metabolic Enzyme | CYP2A6 | To be determined (CYP enzymes, Aldehyde Dehydrogenase) |

| Major Metabolite | Cotinine | To be determined |

| Binding Affinity (α4β2 Ki) | Nanomolar range | To be determined |

| Functional Potency (α4β2 EC50) | Micromolar range | To be determined |

| Acute Toxicity (LD50) | ~6.5-13 mg/kg (human est.) | To be determined |

Conclusion

S-Nicotine-5-carboxaldehyde represents a valuable nicotine analog for probing the structure-function relationships of nicotinic acetylcholine receptors. Its unique chemical structure offers the potential for altered selectivity and potency at different nAChR subtypes. This guide has provided a foundational understanding of its synthesis, physicochemical properties, and pharmacological evaluation. The detailed experimental protocols serve as a practical resource for researchers aiming to investigate this and other novel nicotine analogs. Further studies are warranted to fully elucidate its pharmacological profile, metabolic fate, and toxicological characteristics, which will ultimately determine its utility in advancing our understanding of nicotinic systems and in the development of novel therapeutics.

References

- High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PLOS ONE, 17(2), e0262FLB.

- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2021). Molecules, 26(16), 4939.

- Efficient Method of (S)-Nicotine Synthesis. (2021). Molecules, 26(19), 5945.

-

Total enantioselective synthesis of (S)-Nicotine. (n.d.). Retrieved from [Link]

- Computational and Functional Mapping of Human and Rat α6β4 Nicotinic Acetylcholine Receptors Reveals Species-Specific Ligand-Binding Motifs. (2021). Journal of Medicinal Chemistry, 64(5), 2685–2696.

- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2019). eNeuro, 6(4), ENEURO.0181-19.2019.

- Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. (2017). Current Neuropharmacology, 15(7), 986–1001.

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Retrieved from [Link]

- Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. (2020). Frontiers in Pharmacology, 11, 599933.

- A Novel Approach for the Synthesis of (R) and (S)-Nicotine. (2017). International Journal of Organic Chemistry, 7(3), 269-278.

- A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. (2009). Tetrahedron Letters, 50(48), 6671–6673.

- Binding Interactions with the Complementary Subunit of Nicotinic Receptors. (2012). Journal of Biological Chemistry, 287(39), 32956–32964.

- Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. (2009). Handbook of Experimental Pharmacology, (192), 29–60.

-

Some E-Cigarette Chemicals Mimic Nicotine, Possibly Bypassing Regulation | Duke Health. (2024, August 7). Retrieved from [Link]

- Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. (2018). Molecules, 23(10), 2445.

- Nicotine Pharmacology - Clearing the Smoke. (2001). In Nicotine Addiction: A Report of the Surgeon General.

- Experimental design. Timeline of experimental design for Experiment 1 (top panel) and Experiments 2 and 3 (bottom panel) showing the sequence of experimental procedures, nicotine exposure and blood/brain samples collection. (2022).

- New Insights into Drug Development via the Nose-to-Brain Pathway: Exemplification Through Dodecyl Creatine Ester for Neuronal Disorders. (2023). Pharmaceutics, 15(1), 239.

- Study of Properties and Applications Nicotine Alkaloids. (2021). Clinical Cancer and Oncology Research, 1(2).

- Novel E-Cigarette Products Marketed to Contain Nicotine Analogs Instead of Nicotine Show Discrepancies Between Label Information and Contents. (2024, August 7). Yale School of Medicine.

- Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. (2024). Frontiers in Pharmacology, 15, 1379761.

- 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371. (n.d.). PubChem.

- Toxicity of Nicotine, Nicotinium Salts and Related Compounds by Injection. (1949).

- The nicotinic acetylcholine receptor subunit alpha 5 mediates short-term effects of nicotine in vivo. (2003). Molecular Pharmacology, 63(5), 1059–1066.

-

Nicotine toxicity - WikEM. (2019, September 24). Retrieved from [Link]

- Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (2023). Molecules, 28(15), 5849.

- Role of 5 Nicotinic Acetylcholine Receptors in Pharmacological and Behavioral Effects of Nicotine in Mice. (2009). The Journal of Pharmacology and Experimental Therapeutics, 331(2), 640–649.

- Differences between the binding modes of enantiomers S / R -nicotine to acetylcholinesterase. (2019). RSC Advances, 9(2), 942-951.

- Bimodal Concentration-Response of Nicotine Involves the Nicotinic Acetylcholine Receptor, Transient Receptor Potential Vanilloid Type 1, and Transient Receptor Potential Ankyrin 1 Channels in Mouse Trachea and Sensory Neurons. (2017). The Journal of Pharmacology and Experimental Therapeutics, 361(2), 266–276.

- Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. (2024). Toxics, 12(3), 195.

- Nicotine: From Discovery to Biological Effects. (2023). International Journal of Molecular Sciences, 24(13), 10629.

- Using Phytochemicals to Investigate the Activation of Nicotine Detoxification via Upregulation of CYP2A6 in Animal Models Exposed Tobacco Smoke Condensate by Intratracheal Instillation. (2018). Journal of Medicinal Food, 21(12), 1256–1264.

- Impact of Nicotine Metabolism on Nicotine's Pharmacological Effects and Behavioral Responses: Insights from a Cyp2a(4/5)bgs-Null Mouse. (2012). The Journal of Pharmacology and Experimental Therapeutics, 343(2), 441–451.

- Comparative docking studies to understand the binding affinity of nicotine with soluble ACE2 (sACE2). (2020). Journal of Biomolecular Structure and Dynamics, 39(12), 4398–4406.

-

TOX-2022-22 Nicotine pouches updated.pdf - Committee on Toxicity. (2022). Retrieved from [Link]

Sources

- 1. Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-(-)-Nicotine-5-carboxaldehyde | LGC Standards [lgcstandards.com]

- 5. S-NICOTINE-5-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 10. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Insights into Drug Development via the Nose-to-Brain Pathway: Exemplification Through Dodecyl Creatine Ester for Neuronal Disorders [mdpi.com]

- 16. Impact of Nicotine Metabolism on Nicotine’s Pharmacological Effects and Behavioral Responses: Insights from a Cyp2a(4/5)bgs-Null Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cot.food.gov.uk [cot.food.gov.uk]

- 18. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of S-Nicotine-5-carboxaldehyde

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of S-Nicotine-5-carboxaldehyde, a significant analog of S-nicotine. As a modulator of nicotinic acetylcholine receptors (nAChRs), this compound is of considerable interest in neuroscience and drug discovery.[1] This document delineates its chemical identity, structural features, and key physicochemical parameters. Furthermore, it offers detailed, field-proven experimental protocols for its characterization using modern analytical techniques. The guide is intended to be a valuable resource for researchers, enabling a deeper understanding of this molecule and facilitating its application in scientific investigation.

Introduction: The Significance of S-Nicotine-5-carboxaldehyde

S-Nicotine-5-carboxaldehyde, also known by its IUPAC name 5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde, is a derivative of S-nicotine, the primary psychoactive alkaloid in tobacco.[1][2] The introduction of a carboxaldehyde group at the 5-position of the pyridine ring modifies the electronic and steric properties of the parent molecule, potentially altering its binding affinity for nAChR subtypes and its metabolic fate. A thorough understanding of its physicochemical properties is paramount for its use in research and development, influencing aspects from formulation and delivery to biological activity and stability. This guide provides a foundational understanding of these properties, supported by established analytical methodologies.

Chemical Identity and Structure

A precise understanding of the chemical identity and structure of S-Nicotine-5-carboxaldehyde is the cornerstone of any scientific investigation. The fundamental identifying information for this compound is summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 852238-97-2 | [3] |

| Molecular Formula | C₁₁H₁₄N₂O | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| IUPAC Name | 5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde | [1] |

| Synonyms | S-(-)-Nicotine-5-carboxaldehyde | [1] |

| SMILES | CN1CCC[C@H]1c2cncc(C=O)c2 | [1] |

| InChI | InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1 | [1] |

Physicochemical Properties

| Property | Value/Description | Rationale/Reference |

| Physical State | Clear oil | [4] |

| Melting Point | Not determined (expected to be low, as S-Nicotine is -79 °C) | [2] |

| Boiling Point | Not determined (S-Nicotine is 247 °C at 760 mmHg) | [2] |

| Solubility | No quantitative data available. Predicted to be soluble in water and polar organic solvents like ethanol and DMSO. | Based on the polarity of the aldehyde and the known high solubility of S-nicotine in these solvents.[5] |

| pKa (predicted) | Basic pKa (pyridinium ion) ≈ 7.5-8.5 | The pyridine nitrogen is a basic site. The aldehyde group is electron-withdrawing, which would slightly decrease the basicity compared to nicotine (pKa ≈ 8.0). Computational tools like ChemAxon's pKa predictor can provide more precise estimates.[6][7] |

| LogP (predicted) | ≈ 1.0 - 1.5 | The addition of the polar aldehyde group is expected to decrease the lipophilicity compared to S-nicotine (LogP ≈ 1.2). The partition coefficient (LogP) is a measure of a compound's lipophilicity.[2][8] |

| Optical Rotation | [α]²³D -92 (c=0.2, CH₂Cl₂) | [4] |

| Storage | Recommended at -20°C | [5] |

| Safety | Classified as a Dangerous Good for transport. Handle with appropriate personal protective equipment. | [3] |

Spectral Characterization

The structural elucidation of S-Nicotine-5-carboxaldehyde is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

| Technique | Data | Reference |

| Infrared (IR) | (thin film, neat, NaCl): 2950, 1586, 1370, 1120 cm⁻¹ | [4] |

| ¹H NMR | (CDCl₃, 300 MHz) δ: 10.13-10.12 (m, 1H), 8.97-8.96 (m, 1H), 8.79 (s, 1H), 8.18 (s, 1H), 3.30-3.20 (m, 2H), 2.38-1.67 (m, 4H) | [4] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ: 191.26, 154.81, 150.91, 135.13, 131.69, 68.53, 57.19, 40.64, 35.66, 23.02 | [4] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₁₅N₂O [M+H]⁺: 191.1184, Found: 191.1182 | [4] |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization and analysis of S-Nicotine-5-carboxaldehyde.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification

This protocol describes a general reversed-phase HPLC method suitable for determining the purity and concentration of S-Nicotine-5-carboxaldehyde.[9][10][11][12]

Diagram of the HPLC Workflow

Sources

- 1. S-(-)-Nicotine-5-carboxaldehyde | LGC Standards [lgcstandards.com]

- 2. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. S-NICOTINE-5-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. acdlabs.com [acdlabs.com]

- 9. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. certara.com [certara.com]

- 12. researchgate.net [researchgate.net]

S-Nicotine-5-carboxaldehyde safety and handling precautions

An In-depth Technical Guide to the Safe Handling of S-Nicotine-5'-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This guide is intended for informational purposes for qualified research and development professionals. S-Nicotine-5'-carboxaldehyde is a research chemical with a toxicological profile that has not been fully elucidated. All handling should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations. This document is not a substitute for a formal risk assessment.

Introduction: Understanding the Hazard Profile

S-Nicotine-5'-carboxaldehyde (CAS 852238-97-2) is a nicotine analog that incorporates an aldehyde functional group.[1] This unique structure suggests a dual hazard profile, combining the potent toxicity of the nicotine moiety with the reactive and potentially sensitizing nature of aldehydes. Due to the limited availability of specific toxicological data for this compound, a highly precautionary approach is mandatory. For the purposes of this guide, S-Nicotine-5'-carboxaldehyde should be treated as a substance with a hazard level at least equivalent to that of S-(-)-Nicotine, which is classified as fatal if swallowed, in contact with skin, or if inhaled.[2][3][4] The presence of the aldehyde group may introduce additional risks, including respiratory and skin sensitization.[5][6]

This guide provides a framework for the safe handling, storage, and disposal of S-Nicotine-5'-carboxaldehyde, drawing upon established safety protocols for nicotine and hazardous aldehydes.

Hazard Identification and Classification

Table 1: Presumptive GHS Classification for S-Nicotine-5'-carboxaldehyde

| Hazard Class | Hazard Category | Hazard Statement | Basis of Presumption |

| Acute Toxicity, Oral | Category 1 or 2 | H300: Fatal if swallowed | Based on the high acute oral toxicity of nicotine.[3][7] |

| Acute Toxicity, Dermal | Category 1 or 2 | H310: Fatal in contact with skin | Based on the high acute dermal toxicity of nicotine.[3][7] |

| Acute Toxicity, Inhalation | Category 1 or 2 | H330: Fatal if inhaled | Based on the high acute inhalation toxicity of nicotine.[3][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Aldehyde functional groups are known skin irritants.[5][6] |

| Serious Eye Damage/Irritation | Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation | Aldehydes can be severe eye irritants.[5][6] |

| Respiratory or Skin Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled; H317: May cause an allergic skin reaction | Aldehydes are a known class of sensitizers.[5][6] |

| Aquatic Hazard (Acute & Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects | Based on the environmental hazards of nicotine.[7] |

Hazard Pictograms:

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to S-Nicotine-5'-carboxaldehyde is through robust engineering controls. All work with this compound must be conducted in a designated area with restricted access.

-

Chemical Fume Hood: All handling of S-Nicotine-5'-carboxaldehyde, including weighing, preparing solutions, and transfers, must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[8][9]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Equipment: A calibrated analytical balance should be placed within the fume hood for weighing. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6][9][10]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A comprehensive PPE plan is mandatory for all personnel handling S-Nicotine-5'-carboxaldehyde.[6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Required Personal Protective Equipment

| Body Part | PPE Specification | Rationale and Best Practices |

| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber).[6][11][12] Consider double-gloving for tasks with a high risk of splashing.[6] | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[13] |

| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over goggles during procedures with a high splash potential.[6][11][12] | Protects against splashes and aerosols. |

| Body | A lab coat with long sleeves, fully buttoned. A chemical-resistant apron should be worn over the lab coat for added protection.[6][11][14] | Provides a barrier against spills and splashes. |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required for certain procedures, such as cleaning up large spills or when engineering controls are not sufficient.[5][11][12] A full-face respirator provides both respiratory and eye protection. | Consult with your institution's environmental health and safety department for respirator selection and fit-testing. |

| Footwear | Closed-toe, chemical-resistant shoes.[6][11] | Protects feet from spills. |

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial to minimize the risk of exposure.

General Handling Procedures

-

Avoid Aerosol Generation: Handle the compound in a manner that minimizes the generation of dust or aerosols.

-

Work in a Fume Hood: All manipulations of S-Nicotine-5'-carboxaldehyde must be performed in a chemical fume hood.[8][9]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13] Do not eat, drink, or smoke in the laboratory.[13]

-

Transportation: When transporting the compound within the laboratory, use a sealed, labeled, and shatter-proof secondary container.

Step-by-Step Protocol for Solution Preparation

Caption: Workflow for preparing solutions of S-Nicotine-5'-carboxaldehyde.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

-

Storage Conditions: Store S-Nicotine-5'-carboxaldehyde in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[14][15] The recommended storage temperature is -20°C.[1]

-

Container: Keep the compound in its original, tightly sealed container.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

-

Security: Store in a locked cabinet or other secure location with restricted access.[15]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response

Caption: Emergency response protocol for exposure to S-Nicotine-5'-carboxaldehyde.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[10][13][14] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13][14] Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air immediately.[10][13][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Ensure you are wearing appropriate PPE, including respiratory protection.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team and environmental health and safety department.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Waste Disposal

All waste containing S-Nicotine-5'-carboxaldehyde must be treated as acute hazardous waste.[16][17][18]

-

Waste Segregation: Do not mix S-Nicotine-5'-carboxaldehyde waste with other waste streams.[6]

-

Containers: Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.[6][16]

-

Disposal: Dispose of all hazardous waste through your institution's environmental health and safety department, in strict accordance with all local, state, and federal regulations.[14][15][17][19] Do not dispose of this compound down the drain.[17][19]

Conclusion: A Culture of Safety

The safe handling of S-Nicotine-5'-carboxaldehyde is predicated on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

-

Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. Retrieved January 8, 2026, from [Link]

-

Nicotine Waste Management. (n.d.). Delaware.gov. Retrieved January 8, 2026, from [Link]

-

Management of Vaping Liquids, E-Cigarettes/Vapes and Nicotine Wastes. (n.d.). NH Department of Environmental Services. Retrieved January 8, 2026, from [Link]

-

Nicotine Disposal Rule Change. (2019, June 7). Red Bags. Retrieved January 8, 2026, from [Link]

-

Aldehydes exposure analysis. (n.d.). RPS Group. Retrieved January 8, 2026, from [Link]

-

Nicotine: Systemic Agent. (n.d.). Centers for Disease Control and Prevention. Retrieved January 8, 2026, from [Link]

-

Tips for Safe Disposal of E-Cigarettes and Nicotine Waste. (n.d.). U.S. Food & Drug Administration. Retrieved January 8, 2026, from [Link]

-

E-Cigarettes and Liquid Nicotine. (n.d.). America's Poison Centers. Retrieved January 8, 2026, from [Link]

-

Nicotine & cannabis waste. (n.d.). Washington State Department of Ecology. Retrieved January 8, 2026, from [Link]

-

Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Hard To Handle, Easy To Vape – A Thing About Safe Work With Nicotine. (2022, November 10). Chemnovatic. Retrieved January 8, 2026, from [Link]

-

Toxicology of Commonly Found Ingredients in E-Cigarettes: A Brief Review. (2021). Scientific Research Publishing. Retrieved January 8, 2026, from [Link]

-

Safety Data Sheet (SDS). (2014, April 14). Amerinic. Retrieved January 8, 2026, from [Link]

-

Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Nicotine Poisoning: Symptoms, Causes, Treatment & Prevention. (n.d.). Cleveland Clinic. Retrieved January 8, 2026, from [Link]

-

Personal Protective Equipment. (2025, September 12). US EPA. Retrieved January 8, 2026, from [Link]

-

Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved January 8, 2026, from [Link]

-

Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. (2020, December 15). Nicotine & Tobacco Research. Retrieved January 8, 2026, from [Link]

-

Material Safety Data Sheet - L-Nicotine MSDS. (2005, October 10). ScienceLab.com. Retrieved January 8, 2026, from [Link]

-

Flavoring Compounds Dominate Toxic Aldehyde Production during E-Cigarette Vaping. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Safety Data Sheet: (-)-Nicotine. (n.d.). Carl ROTH. Retrieved January 8, 2026, from [Link]

-

Nicotine - GESTIS Substance Database. (n.d.). DGUV. Retrieved January 8, 2026, from [Link]

-

Protecting Children From Accidental Exposure to Nicotine-Containing E-Liquids. (2023, August 2). U.S. Food & Drug Administration. Retrieved January 8, 2026, from [Link]

-

Stability of Flavoring Chemical Compounds in Flavored Nicotine Solutions Used in E-Cigarette Liquids. (n.d.). Roswell Park Comprehensive Cancer Center. Retrieved January 8, 2026, from [Link]

-

Taming the smoking gun. (2020, February 4). Laboratory News. Retrieved January 8, 2026, from [Link]

-

Nicotine Product Testing. (n.d.). Labstat International Inc. Retrieved January 8, 2026, from [Link]

Sources

- 1. S-(-)-Nicotine-5-carboxaldehyde | LGC Standards [lgcstandards.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Aldehydes exposure analysis | RPS [rpsgroup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gestis-database.dguv.de [gestis-database.dguv.de]

- 8. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safe work with nicotine - Hard to handle, easy to vape - CHEMNOVATIC [chemnovatic.com]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 11. cdc.gov [cdc.gov]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. fishersci.com [fishersci.com]

- 14. thesupernic.com [thesupernic.com]

- 15. ameri-nic.com [ameri-nic.com]

- 16. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]

- 17. des.nh.gov [des.nh.gov]

- 18. digitalmedia.hhs.gov [digitalmedia.hhs.gov]

- 19. Nicotine & cannabis waste - Washington State Department of Ecology [ecology.wa.gov]

An In-Depth Technical Guide to the Biological Activity of S-Nicotine-5-carboxaldehyde

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the biological activity of S-Nicotine-5-carboxaldehyde. While specific pharmacological data for this particular analog is not extensively available in public literature, this document outlines the essential experimental protocols and theoretical considerations necessary to fully characterize its profile at nicotinic acetylcholine receptors (nAChRs). By leveraging established methodologies for analogous 5-substituted nicotine compounds, this guide serves as a complete roadmap for its evaluation.

Introduction: The Significance of 5-Substituted Nicotine Analogs

Nicotine, the primary psychoactive component in tobacco, exerts its effects through a complex interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels broadly distributed throughout the central and peripheral nervous systems.[1] These receptors are implicated in a wide range of physiological processes and are key targets in the development of therapeutics for neurological and psychiatric disorders.[2] The modification of the nicotine scaffold, particularly at the 5-position of the pyridine ring, has been a fruitful area of research for developing novel nAChR ligands with potentially improved selectivity and therapeutic indices.[3]

S-Nicotine-5-carboxaldehyde, a derivative with a reactive aldehyde group at the 5-position, represents an intriguing candidate for investigation. The introduction of this functional group can significantly alter the electronic and steric properties of the molecule, potentially influencing its binding affinity, functional activity, and subtype selectivity at nAChRs. This guide provides the necessary technical details to explore these possibilities.

Synthesis of S-Nicotine-5-carboxaldehyde

The synthesis of S-Nicotine-5-carboxaldehyde has been previously described. A common route involves the reaction of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde with elemental sulfur in toluene under reflux conditions.[4] The crude product can then be purified using reversed-phase liquid chromatography to yield the desired compound as a clear oil.[4] The structural confirmation is typically achieved through spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[4]

Characterization of nAChR Binding Affinity

A fundamental aspect of characterizing a novel nicotinic ligand is determining its binding affinity for various nAChR subtypes. This is most commonly achieved through competitive radioligand binding assays.

Principle of Competitive Radioligand Binding Assays

In this assay, the unlabeled test compound (S-Nicotine-5-carboxaldehyde) competes with a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) for binding to nAChRs in a tissue or cell membrane preparation.[5] By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki), a measure of binding affinity, can be determined.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

-

Membrane Preparation: Homogenates from rat brain regions rich in nAChRs (e.g., cortex, thalamus) or from cell lines stably expressing specific nAChR subtypes (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).[6]

-

Radioligand: A high-affinity nAChR radioligand such as [³H]epibatidine or [³H]cytisine.[5][7]

-

Test Compound: S-Nicotine-5-carboxaldehyde, dissolved in an appropriate solvent.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine).[3]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[6]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.[6]

-

Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of S-Nicotine-5-carboxaldehyde, and the membrane preparation.

-

Radioligand Addition: Add the radioligand at a concentration near its Kd value.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[3][7]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[6]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Expected Outcomes and Structure-Activity Relationships

While specific data for S-Nicotine-5-carboxaldehyde is pending, we can infer potential trends from related 5-substituted analogs.

| Compound | Substitution at 5-position | nAChR Subtype(s) | Ki (nM) |

| Nicotine | -H | High-affinity rat brain | 2.4 |

| 5-Bromonicotine | -Br | High-affinity rat brain | 6.9 |

| 5-Methoxynicotine | -OCH₃ | High-affinity rat brain | 14.3 |

Data for illustrative purposes, adapted from relevant literature.

The data for 5-bromo and 5-methoxy analogs suggest that substitution at the 5-position can influence binding affinity. The carboxaldehyde group, being electron-withdrawing and capable of hydrogen bonding, may lead to a distinct binding profile compared to these analogs.

Assessment of Functional Activity at nAChRs

Determining whether S-Nicotine-5-carboxaldehyde acts as an agonist, antagonist, or partial agonist is crucial. This is achieved through functional assays that measure the physiological response of cells expressing nAChRs upon ligand binding.

⁸⁶Rb⁺ Efflux Assay for nAChR Agonist/Antagonist Activity

Principle: This assay measures the efflux of radioactive rubidium (⁸⁶Rb⁺), a potassium ion analog, from cells expressing nAChRs. Agonist binding opens the non-selective cation channel of the nAChR, allowing ⁸⁶Rb⁺ to exit the cell. The amount of ⁸⁶Rb⁺ efflux is proportional to the degree of receptor activation.

Procedure:

-

Cell Culture and Loading: Culture cells expressing the nAChR subtype of interest and load them with ⁸⁶Rb⁺ by incubating them in a medium containing the radioisotope.

-

Washing: Wash the cells to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: Add varying concentrations of S-Nicotine-5-carboxaldehyde (to test for agonist activity) or a fixed concentration of a known agonist in the presence of varying concentrations of S-Nicotine-5-carboxaldehyde (to test for antagonist activity).

-

Efflux Measurement: After a short incubation period, collect the supernatant containing the effluxed ⁸⁶Rb⁺.

-

Quantification: Measure the radioactivity in the supernatant and the cell lysate (to determine the total incorporated ⁸⁶Rb⁺) using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. For agonist activity, plot the efflux against the concentration of S-Nicotine-5-carboxaldehyde to determine the EC50 and maximal efficacy. For antagonist activity, plot the inhibition of agonist-stimulated efflux against the concentration of S-Nicotine-5-carboxaldehyde to determine the IC50.

Calcium Flux Assay using Fluorescent Indicators

Principle: Many nAChR subtypes are permeable to calcium ions (Ca²⁺). This assay utilizes a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence intensity upon binding to intracellular Ca²⁺. Agonist-induced opening of nAChR channels leads to Ca²⁺ influx and a measurable increase in fluorescence.

Procedure:

-

Cell Culture and Dye Loading: Plate cells expressing the target nAChR subtype in a multi-well plate and load them with a Ca²⁺-sensitive fluorescent dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of S-Nicotine-5-carboxaldehyde (for agonist testing) or a known agonist with or without the test compound (for antagonist testing).

-

Fluorescence Monitoring: Immediately and continuously monitor the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is used to determine the concentration-response relationship and calculate EC50 or IC50 values.

In Vivo Pharmacological Evaluation

Preclinical in vivo studies are essential to understand the physiological and behavioral effects of S-Nicotine-5-carboxaldehyde. Based on the in vitro profile, relevant animal models can be selected.

Potential In Vivo Assessments:

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Nociception assays (e.g., tail-flick, hot plate): To assess analgesic effects, a known action of some nicotinic agonists.

-

Locomotor activity tests: To evaluate stimulant or depressant effects on the central nervous system.[8]

-

Cognitive enhancement models (e.g., Morris water maze, passive avoidance): To investigate effects on learning and memory.

-

Drug discrimination studies: To determine if the compound has a subjective effect similar to nicotine.

Visualizing Workflows and Pathways

Signaling Pathway of nAChR Activation

Caption: Agonist binding to nAChRs induces a conformational change, opening the ion channel and leading to cation influx, membrane depolarization, and downstream signaling.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro pharmacological characterization of S-Nicotine-5-carboxaldehyde.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the biological activity of S-Nicotine-5-carboxaldehyde. While direct pharmacological data on this compound is limited, the detailed protocols for radioligand binding and functional assays, along with the context provided by related 5-substituted nicotine analogs, equip researchers with the necessary tools to thoroughly characterize its interaction with nicotinic acetylcholine receptors. The insights gained from such studies will contribute to a deeper understanding of the structure-activity relationships of nicotinic ligands and may pave the way for the development of novel therapeutic agents.

References

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Vernino, S., Amador, M., Luetje, C. W., Patrick, J., & Dani, J. A. (1992). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. The Journal of Neuroscience, 12(2), 685-692. [Link]

-

Scite. (n.d.). Nicotinic receptor binding: Significance and symbolism. Retrieved from [Link]

-

Umana, I. E., Daniele, C. A., Miller, C. E., & Papke, R. L. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 18(9), 1037–1049. [Link]

-

Marks, M. J., Meinerz, N. M., Brown, R. W., & Collins, A. C. (2010). 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization. Neuropharmacology, 59(6), 520–529. [Link]

-

Girard, S., Robins, R.J., Villierasa, J. and Lebretona, J. (2000). A Short and Efficient Synthesis of Unnatural (R)-Nicotine. Retrieved from [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. Retrieved from [Link]

-

Marks, M. J., Meinerz, N. M., Brown, R. W., & Collins, A. C. (2010). 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization. Neuropharmacology, 59(6), 520-529. [Link]

-

Qian, C., & Dani, J. A. (2002). Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula. The Journal of Physiology, 539(Pt 1), 169–181. [Link]

-

Szymańska, J., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(23), 8489. [Link]

-

ResearchGate. (n.d.). 86Rb+ efflux mediated by α4β2-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization*. Retrieved from [Link]

-

Salas, R., Orr-Urtreger, A., Broide, R. S., Beaudet, A., Paylor, R., & De Biasi, M. (2003). The nicotinic acetylcholine receptor subunit alpha 5 mediates short-term effects of nicotine in vivo. Molecular pharmacology, 63(5), 1059–1066. [Link]

-

Jackson, K. J., Marks, M. J., Vann, R. E., Chen, X., Gamage, T. F., & Damaj, M. I. (2010). Role of 5 Nicotinic Acetylcholine Receptors in Pharmacological and Behavioral Effects of Nicotine in Mice. The Journal of pharmacology and experimental therapeutics, 334(1), 137–146. [Link]

-

Zemali, D., Ouahrani, M. R., & Nacer, S. (2022). Synthesis of Nicotine Derivatives and Evaluation of Their Anti-Bacterial Activity. European Journal of Biological Research, 12(3), 207-215. [Link]

-

Gentry, C. L., & Lukas, R. J. (2002). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Current Drug Targets. CNS and Neurological Disorders, 1(4), 359–385. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotine Pharmacology. In Clearing the Smoke: Assessing the Science Base for Tobacco Harm Reduction. National Academies Press (US). Retrieved from [Link]

-

Fowler, C. D., & Kenny, P. J. (2014). Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction. Neuropharmacology, 76 Pt B, 10.1016/j.neuropharm.2013.08.022. [Link]

-

Chemistry LibreTexts. (2022). Cholinergic Drugs I - Nicotinic and Muscarinic Receptors. Retrieved from [Link]

Sources

- 1. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. barrowneuro.org [barrowneuro.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. S-NICOTINE-5-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]

- 8. The nicotinic acetylcholine receptor subunit alpha 5 mediates short-term effects of nicotine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the-Mechanism of Action of S-Nicotine-5-carboxaldehyde on Nicotinic Acetylcholine Receptors (nAChRs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide array of physiological processes, making them a significant target for therapeutic drug development.[1][2][3] The exploration of novel ligands with distinct subtype selectivity is paramount for creating targeted therapies with fewer side effects. This guide provides an in-depth analysis of S-Nicotine-5-carboxaldehyde, a nicotine analog, and its mechanism of action on nAChRs.[4] We will delve into its binding characteristics, functional effects, and the experimental methodologies used to elucidate its pharmacological profile. This document serves as a comprehensive resource for researchers aiming to understand and further investigate the therapeutic potential of this and similar compounds.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric transmembrane proteins that form a central ion channel.[5] Upon binding of an agonist, such as the endogenous neurotransmitter acetylcholine or exogenous ligands like nicotine, the receptor undergoes a conformational change, opening the channel to allow the influx of cations like Na+ and Ca2+.[1] This cation influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.[1]

The diversity of nAChRs arises from the various combinations of their constituent subunits. To date, twelve neuronal nAChR subunits have been identified (α2-α10 and β2-β4).[6] This combinatorial diversity results in a wide range of nAChR subtypes with distinct pharmacological and physiological properties. The most abundant and well-studied subtypes in the central nervous system are the α4β2 and α7 nAChRs.[2][3][7] The subtype selectivity of a ligand is a crucial determinant of its therapeutic potential and side-effect profile.[2][3]

S-Nicotine-5-carboxaldehyde: A Nicotine Analog of Interest

S-Nicotine-5-carboxaldehyde is a derivative of nicotine, the primary psychoactive component of tobacco.[4][8] Its chemical structure, featuring a carboxaldehyde group at the 5-position of the pyridine ring, distinguishes it from the parent compound and suggests a potentially altered interaction with nAChRs. The synthesis of this compound has been described, allowing for its pharmacological investigation.[9] Understanding the structure-activity relationship of such analogs is key to designing novel nAChR ligands with improved therapeutic properties.[2][3]

Elucidating the Mechanism of Action: Experimental Approaches

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of S-Nicotine-5-carboxaldehyde at nAChRs. This typically involves a combination of binding assays to determine affinity and functional assays to assess efficacy and potency.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor subtype.[1][10][11] These assays measure the ability of an unlabeled ligand (the "competitor," in this case, S-Nicotine-5-carboxaldehyde) to displace a radiolabeled ligand with known affinity for the target receptor. The output of this assay is the inhibition constant (Ki), which reflects the binding affinity of the test compound. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Binding Affinities (Ki, nM) of S-Nicotine-5-carboxaldehyde at Major nAChR Subtypes

| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR |

| (S)-Nicotine | 1.5 | 250 | 25 |

| S-Nicotine-5-carboxaldehyde | 5.2 | 850 | 15 |

Note: The data in this table is illustrative and intended to represent the type of data generated from radioligand binding assays.

-

Preparation of Receptor Source: Homogenized brain tissue (e.g., rat striatum for α4β2, hippocampus for α7) or membranes from cell lines stably expressing the desired nAChR subtype are used.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2, [3H]methyllycaconitine for α7) and a range of concentrations of the unlabeled competitor (S-Nicotine-5-carboxaldehyde).[10]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Activity

Two-electrode voltage clamp (TEVC) is a powerful technique for studying the functional properties of ligand-gated ion channels expressed in Xenopus oocytes.[12][13][14][15] This method allows for the measurement of ion flow through the channel in response to agonist application, providing information on a compound's efficacy (agonist, partial agonist, or antagonist) and potency (EC50 or IC50).

Table 2: Hypothetical Functional Potency (EC50, µM) and Efficacy (% of ACh max) of S-Nicotine-5-carboxaldehyde

| Compound | nAChR Subtype | EC50 (µM) | Efficacy (% of ACh max) |

| S-Nicotine-5-carboxaldehyde | α4β2 | 0.8 | 75% (Partial Agonist) |

| α7 | >100 | No response (Antagonist) | |

| α3β4 | 1.2 | 85% (Partial Agonist) |

Note: The data in this table is illustrative and intended to represent the type of data generated from TEVC experiments.

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.

-